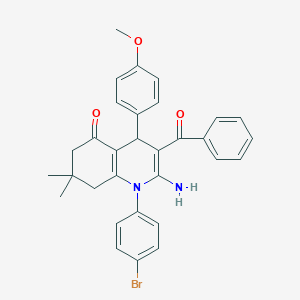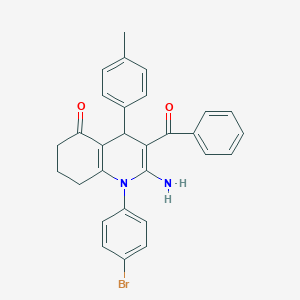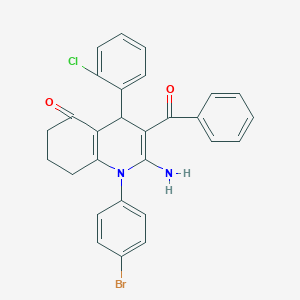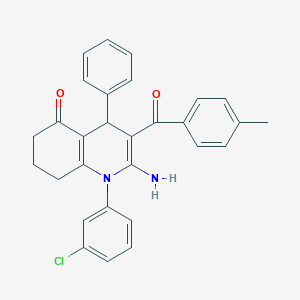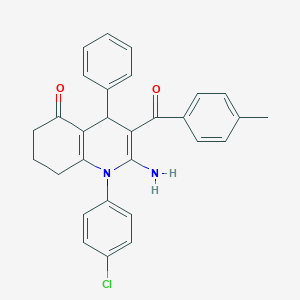
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide, also known as BFA, is a chemical compound that has been extensively researched due to its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroscience, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been used to study the role of lipid metabolism in synaptic transmission. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.
Wirkmechanismus
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide acts as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesterol esters. By inhibiting ACAT, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide reduces the synthesis of cholesterol esters and disrupts lipid metabolism. This disruption can lead to the induction of apoptosis in cancer cells and alterations in synaptic transmission in neurons.
Biochemical and Physiological Effects:
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide induces apoptosis by disrupting lipid metabolism and reducing the synthesis of cholesterol esters. In neurons, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide alters synaptic transmission by inhibiting the synthesis of cholesterol esters and reducing the release of neurotransmitters. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has several advantages for use in lab experiments. It is a highly specific inhibitor of ACAT and has been shown to have minimal toxicity in vitro. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide is also readily available and can be synthesized in large quantities with high purity. However, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has some limitations for use in lab experiments. It is not effective in vivo due to its poor solubility and rapid metabolism. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide also has limited selectivity for ACAT and can inhibit other enzymes involved in lipid metabolism.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide. One area of research is the development of more potent and selective inhibitors of ACAT. Another area of research is the optimization of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide for in vivo use, such as the development of prodrugs or nanocarriers. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide can also be used in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide can be used as a tool to study the role of lipid metabolism in other biological processes, such as inflammation and immune function.
Conclusion:
In conclusion, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide is a promising compound with potential applications in cancer research, neuroscience, and drug discovery. Its mechanism of action involves the inhibition of ACAT and disruption of lipid metabolism, leading to a range of biochemical and physiological effects. While 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has some limitations for use in lab experiments, there are several future directions for research on this compound. Overall, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide represents a valuable tool for studying lipid metabolism and its role in various biological processes.
Synthesemethoden
The synthesis of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide involves the reaction of piperidine-4-carboxylic acid with furan-2-carboxylic acid and benzoyl chloride. The resulting compound is then reacted with acryloyl chloride to produce 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide. This method has been optimized to produce high yields of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide with high purity.
Eigenschaften
Produktname |
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide |
|---|---|
Molekularformel |
C20H21N3O4 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
1-[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c21-18(24)14-8-10-23(11-9-14)20(26)17(13-16-7-4-12-27-16)22-19(25)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2,(H2,21,24)(H,22,25)/b17-13- |
InChI-Schlüssel |
PKBBYCQJBVAKAY-LGMDPLHJSA-N |
Isomerische SMILES |
C1CN(CCC1C(=O)N)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Löslichkeit |
55.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




